molecular formula C10H11F2NO5S B6661323 2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid

2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid

Cat. No.: B6661323
M. Wt: 295.26 g/mol
InChI Key: WQZUXGPFCSIRCF-UHFFFAOYSA-N
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Description

2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group, a sulfonyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid typically involves multiple steps:

    Formation of the Difluoromethoxy Group: This can be achieved through the reaction of a phenol derivative with difluoromethylating agents such as difluoromethyl sulfone.

    Amino Acid Coupling: The final step involves coupling the sulfonylated intermediate with an amino acid derivative using coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethoxy group or the sulfonyl group, potentially yielding alcohols or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that interact with the sulfonyl or difluoromethoxy groups.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • 2-[[2-(Trifluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid
  • 2-[[2-(Methoxy)phenyl]sulfonyl-methylamino]acetic acid

Comparison:

  • Uniqueness: The presence of the difluoromethoxy group in 2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • Differences: Compounds with trifluoromethoxy or methoxy groups may exhibit different reactivity profiles and biological activities due to variations in electronegativity and steric hindrance.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-(difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO5S/c1-13(6-9(14)15)19(16,17)8-5-3-2-4-7(8)18-10(11)12/h2-5,10H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZUXGPFCSIRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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